molecular formula C20H12FN3O5S3 B2967401 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate CAS No. 877642-88-1

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate

Cat. No.: B2967401
CAS No.: 877642-88-1
M. Wt: 489.51
InChI Key: DYGRZKZENGYDQG-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate is a complex organic compound. This chemical structure combines pyran, thiadiazole, thiophene, and benzoate moieties, suggesting its potential for various biological and industrial applications due to its multifaceted structural components.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multi-step organic reactions, often initiated by preparing key intermediates. The thiadiazole and thiophene components are typically synthesized through cyclization reactions involving sulfur and amide functional groups. The pyran moiety is formed via heterocyclic chemistry, often using conditions that favor the cyclization of hydroxy and carbonyl precursors.

Industrial Production Methods: : Scaling up to industrial production requires optimization of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Catalysts and reagents must be selected to favor desired reaction pathways while minimizing by-products.

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation reactions, forming sulfoxides and sulfones.

  • Reduction: : The nitro group in the thiadiazole ring can be reduced to an amine.

  • Substitution: : The fluorobenzoate moiety can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or peracids in an organic solvent.

  • Reduction: : Metal hydrides or catalytic hydrogenation under controlled conditions.

  • Substitution: : Strong nucleophiles like amines or thiols under basic conditions.

Major Products

  • Sulfoxides and sulfones from oxidation.

  • Amines from reduction.

  • Substituted benzoates from nucleophilic aromatic substitution.

Scientific Research Applications

In chemistry , this compound can serve as a building block for more complex molecules in synthetic organic chemistry.

In biology , its functional groups allow for potential interaction with various biological targets, making it a candidate for drug discovery and development.

In medicine , derivatives of this compound could be explored for pharmacological activities, including anti-inflammatory and antimicrobial properties.

In industry , its structural complexity and stability may make it useful in material science, particularly in the development of new polymers or as a component in coatings and adhesives.

Mechanism of Action

The biological effects of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate can be attributed to its ability to interact with specific molecular targets. For instance, the thiadiazole and thiophene rings may enable binding to proteins or enzymes, potentially inhibiting their function or altering their activity. The exact pathways would depend on the biological context and the specific targets involved.

Unique Features

  • The combination of pyran, thiadiazole, thiophene, and fluorobenzoate is distinct, offering unique reactivity and potential biological activity.

  • Structural rigidity and complexity can provide specific interaction modes with biological targets.

Similar Compounds

  • Compounds containing pyran rings, like coumarins, which are known for their biological activities.

  • Thiadiazole derivatives, often explored for their antimicrobial and anti-inflammatory properties.

  • Fluorobenzoates, which are used in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN3O5S3/c21-12-4-1-3-11(7-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-5-2-6-30-16/h1-9H,10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGRZKZENGYDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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